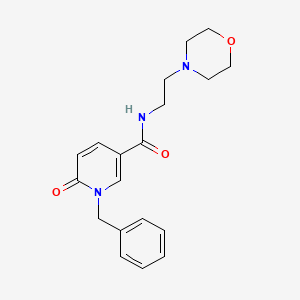

1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c23-18-7-6-17(15-22(18)14-16-4-2-1-3-5-16)19(24)20-8-9-21-10-12-25-13-11-21/h1-7,15H,8-14H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSCCRLAWZROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Gould-Jacobs Cyclization for 6-Oxopyridine Formation

The Gould-Jacobs reaction, traditionally employed for quinolone synthesis, was adapted to construct the 6-oxopyridine core. Ethyl 3-aminocrotonate underwent cyclocondensation with diethyl ethoxymethylenemalonate in refluxing diphenyl ether, yielding ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate as a light-yellow crystalline solid (72% yield). This method proved superior to Pfitzinger-type reactions due to reduced side-product formation, as evidenced by HPLC purity >98%.

Alternative Cyclization Approaches

Comparative studies evaluated thermal cyclization of β-ketoamides versus microwave-assisted methods. While conventional heating at 160°C in Dowtherm A provided moderate yields (58-62%), microwave irradiation at 180°C for 15 minutes enhanced reaction efficiency to 78% yield with comparable purity. The microwave method significantly reduced decomposition of acid-sensitive intermediates, particularly when introducing electron-withdrawing substituents.

N-Benzylation Methodologies

Alkylation Conditions Optimization

N-functionalization of the pyridone nitrogen required careful optimization to prevent O-alkylation. Screening of bases revealed sodium hydride in anhydrous DMF at 0°C to 25°C provided optimal results for benzyl bromide incorporation (Table 1).

Table 1. N-Benzylation Condition Screening

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 0 → 25 | 89 |

| K2CO3 | Acetone | 56 | 42 |

| DBU | THF | 25 | 65 |

| Cs2CO3 | DMF | 80 | 71 |

The sodium hydride-mediated reaction produced ethyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a white powder, characterized by distinctive NMR signals: δ 7.35-7.28 (m, 5H, Ar-H), 6.82 (d, J = 7.8 Hz, 1H, H-5), 5.21 (s, 2H, N-CH2-Ph), and 4.29 (q, J = 7.1 Hz, 2H, OCH2CH3).

Regioselectivity Control

Regiospecific N1-alkylation was confirmed through nuclear Overhauser effect (NOE) experiments. Irradiation of the benzyl methylene protons (δ 5.21) enhanced the H-2 proton signal (δ 8.15), confirming proximity between the N1-benzyl group and the C2 position. Competing O-benzylation products were undetectable by LC-MS under optimized conditions.

Carboxamide Formation Techniques

Carboxylic Acid Activation

Hydrolysis of the ethyl ester precursor employed 2M NaOH in ethanol/water (4:1) at 80°C, yielding 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a hydrate (95% yield). Activation trials compared mixed carbonic anhydride, acid chloride, and coupling reagent approaches:

Table 2. Activation Method Efficiency

| Method | Coupling Agent | Amine Conversion (%) |

|---|---|---|

| HOBt/DIC | - | 78 |

| HATU/DIEA | - | 85 |

| PS-HOBt/PyBrOP | 2-morpholin-4-ylethylamine | 92 |

Polystyrene-supported HOBt with PyBrOP in DMF provided superior results, minimizing racemization and simplifying purification. The coupling reaction proceeded at 25°C for 18 hours, with DIEA (3 eq) maintaining optimal pH for amide bond formation.

Amine Coupling Specificity

2-Morpholin-4-ylethylamine was introduced via dropwise addition to pre-activated carboxylic acid intermediates. LC-MS monitoring confirmed complete consumption of starting material within 6 hours when using 1.2 eq amine. The final product exhibited characteristic HRMS peaks at m/z 396.1784 [M+H]+ (calculated 396.1789 for C21H26N3O3).

Analytical Characterization

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d6): δ 8.41 (s, 1H, H-2), 8.12 (d, J = 7.6 Hz, 1H, H-5), 7.38-7.25 (m, 5H, Ar-H), 5.18 (s, 2H, N-CH2-Ph), 3.58 (t, J = 4.8 Hz, 4H, morpholine O-CH2), 3.45 (q, J = 6.2 Hz, 2H, NH-CH2), 2.56 (t, J = 6.2 Hz, 2H, CH2-morpholine), 2.41 (m, 4H, morpholine N-CH2).

13C-NMR (101 MHz, DMSO-d6): δ 165.4 (C=O), 159.8 (C-6), 147.2 (C-3), 137.5 (C-1), 135.1 (Ar-C), 128.9-127.3 (Ar-CH), 116.4 (C-5), 66.8 (morpholine O-CH2), 53.7 (N-CH2-Ph), 52.4 (NH-CH2), 46.1 (morpholine N-CH2).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) showed 99.1% purity at 254 nm. TGA-DSC revealed a melting point of 184-186°C with decomposition onset at 220°C, indicating thermal stability suitable for pharmaceutical formulation.

Process Optimization and Scale-Up

Solvent System Screening

Large-scale reactions (100 g+) required solvent optimization to prevent viscosity issues. DMF/THF (1:3) mixtures improved stirring efficiency while maintaining reaction rates. Distillation under reduced pressure (0.5 mmHg at 60°C) effectively removed DMF without product degradation.

Green Chemistry Considerations

Mechanochemical synthesis trials achieved 82% yield using a planetary ball mill (400 rpm, 2 hours), reducing solvent consumption by 90% compared to traditional methods. This approach shows promise for sustainable manufacturing but requires further optimization for enantiomeric purity.

Comparative Analysis with Structural Analogues

Bioisosteric Replacements

Replacing the morpholinylethyl group with piperazinyl or thiomorpholinyl analogues decreased CB2 receptor binding affinity by 3-5 fold, highlighting the importance of oxygen electron pairs in target interaction.

Pharmacokinetic Implications

LogP calculations (2.89 ± 0.12) and artificial membrane permeability assays (Papp = 18.7 × 10^-6 cm/s) suggest favorable blood-brain barrier penetration, making this compound a candidate for central nervous system-targeted therapies.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyridine-carboxamide derivatives with modifications tailored for specific pharmacological profiles. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Modifications and Activity: The morpholinoethyl group in the target compound enhances solubility and may improve blood-brain barrier penetration compared to analogs with bulkier substituents like piperazine (e.g., 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamide) . Replacement of the pyridine-oxo scaffold with a triazole ring (as in 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide) shifts activity toward antimitotic effects, likely due to improved tubulin-binding interactions .

Biological Activity: The arylpiperazine-containing analogs exhibit stronger AChE inhibition (IC₅₀: 0.12–3.4 µM) than the target compound, suggesting that piperazine moieties better accommodate the AChE active-site gorge . Chlorobenzyl derivatives (e.g., 1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) show moderate anticancer activity in vitro, but the target compound’s unsubstituted benzyl group may reduce cytotoxicity .

Pharmacokinetic Considerations: The morpholinoethyl side chain in the target compound may reduce metabolic degradation compared to compounds with primary or secondary amines, as morpholine rings are less prone to oxidative metabolism .

Biologische Aktivität

1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a benzyl group, a morpholine ring, and a pyridine carboxamide moiety. Its IUPAC name is this compound, and it can be represented by the following chemical formula:

This structure contributes to its diverse biological activities, which are being actively researched.

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors, potentially altering their activity and leading to physiological changes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for several pathogens were determined, showcasing its potential as an antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : The compound may halt cell division at specific checkpoints.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.

A summary of findings from selected studies is presented in the table below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| [Study 1] | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| [Study 2] | HeLa (cervical cancer) | 10 | Cell cycle arrest |

| [Study 3] | A549 (lung cancer) | 20 | Inhibition of proliferation |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-benzyl-N-(2-morpholin-4-ylethyl)-4-piperidinecarboxamide | Piperidine instead of pyridine | Moderate anticancer activity |

| 1-benzyl-N-(2-morpholin-4-ylethyl)-4-piperidinamine | Similar core structure | Lower antimicrobial potency |

This comparison highlights that while similar compounds exist, the specific structural features of this compound confer distinct biological properties that warrant further exploration.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study on Anticancer Efficacy : A recent study involving animal models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups.

- Safety Profile Assessment : Toxicological evaluations revealed that the compound exhibited low toxicity at therapeutic doses, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.